Dopamine hydrochloride
Overview
Description
- It plays a crucial role in the brain as one of the catecholamine neurotransmitters.
- Derived from tyrosine, dopamine serves as the precursor to norepinephrine and epinephrine.
- In the extrapyramidal system of the brain, dopamine acts as a major transmitter and is essential for regulating movement .
Dopamine hydrochloride: (chemical formula: C₈H₁₂ClNO₂) is an organic compound and a dopamine receptor agonist.
Mechanism of Action
Target of Action
Dopamine hydrochloride is a small molecule drug that primarily targets dopamine receptors (DRDs) . These receptors are widely expressed in the body and function in both the peripheral and the central nervous systems . Dopamine is a major transmitter in the extrapyramidal system of the brain, which is important in regulating movement .
Mode of Action
This compound acts as a precursor to norepinephrine in noradrenergic nerves and is also a neurotransmitter in certain areas of the central nervous system . It produces positive chronotropic and inotropic effects on the myocardium, resulting in increased heart rate and cardiac contractility . This is accomplished directly by exerting an agonist action on beta-adrenoceptors and indirectly by causing the release of norepinephrine from storage sites in sympathetic nerve endings .
Biochemical Pathways
Dopamine is synthesized in both the central nervous system and the periphery. It is an amine synthesized by removing a carboxyl group from a molecule of its precursor chemical, L-DOPA, which is synthesized in the brain and kidneys . The brain includes several distinct dopamine pathways, one of which plays a major role in the motivational component of reward-motivated behavior . Other brain dopamine pathways are involved in motor control and in controlling the release of various hormones .
Pharmacokinetics
The metabolism of dopamine involves monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT) enzymes, which degrade dopamine finally into 3,4-Dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA) . The clearance of dopamine during dopamine infusion is considerably higher at the higher rate of dopamine compared with the lower rate of dopamine .
Result of Action
The action of this compound results in a variety of effects on the body. In the brain, dopamine functions as a neurotransmitter, a chemical released by neurons (nerve cells) to send signals to other nerve cells . The anticipation of most types of rewards increases the level of dopamine in the brain . Outside the central nervous system, dopamine functions primarily as a local paracrine messenger . In blood vessels, it inhibits norepinephrine release and acts as a vasodilator; in the kidneys, it increases sodium excretion and urine output; in the pancreas, it reduces insulin production; in the digestive system, it reduces gastrointestinal motility and protects intestinal mucosa; and in the immune system, it reduces the activity of lymphocytes .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the stability and water-solubility of dopamine are increased in its protonated form, which is why dopamine is supplied for chemical or pharmaceutical use as this compound . This is the hydrochloride salt that is created when dopamine is combined with hydrochloric acid . This form of dopamine is a fine powder which is white to yellow in color .
Biochemical Analysis
Biochemical Properties
Dopamine hydrochloride interacts with various enzymes, proteins, and other biomolecules. It is a precursor to norepinephrine in noradrenergic nerves and is also a neurotransmitter in certain areas of the central nervous system . Dopamine produces positive chronotropic and inotropic effects on the myocardium, resulting in increased heart rate and cardiac contractility .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . In the brain, dopamine functions as a neurotransmitter—a chemical released by neurons (nerve cells) to send signals to other nerve cells .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It binds to G protein-coupled receptors, categorized into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4) dopamine receptors . This binding interaction leads to changes in gene expression and can result in enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. The dopamine concentrations to which immune cells would be exposed in different anatomical regions are not clear . The dopamine concentrations found in both the central nervous system and in many regions of the periphery have been detailed .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . For example, the effects produced by DAT KO in animal models of depression are larger than those produced by NET or SERT KO .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is derived from tyrosine and is the precursor to norepinephrine and epinephrine . Dopamine is a major transmitter in the extrapyramidal system of the brain, and important in regulating movement .
Transport and Distribution
This compound is transported and distributed within cells and tissues. In a normally functioning brain, dopamine is released from the neurons in response to pleasurable or life-sustaining activities . When the “vacuum cleaner” works properly, dopamine is eventually swept back into the neurons by the dopamine transporter, returning the brain to a less-stimulated state .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function have been studied. Live cell labeling and sub-diffraction light microscopy revealed discrete SEP-D2R puncta along the entirety of the dendritic arbor which were on average 1.5 µm apart . This indicates there is a population of D2Rs organized in discrete signaling sites along the plasma membrane .
Preparation Methods
Synthetic Routes:
Industrial Production:
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Biology and Medicine:
Comparison with Similar Compounds
Similar Compounds:
Properties
IUPAC Name |
4-(2-aminoethyl)benzene-1,2-diol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2.ClH/c9-4-3-6-1-2-7(10)8(11)5-6;/h1-2,5,10-11H,3-4,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTENFNNZBMHDDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCN)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1200398-97-5, 51-61-6 (Parent) | |
Record name | 1,2-Benzenediol, 4-(2-aminoethyl)-, hydrochloride (1:1), homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1200398-97-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dopamine hydrochloride [USAN:USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000062317 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7020550 | |
Record name | Dopamine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7020550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62-31-7 | |
Record name | Dopamine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62-31-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dopamine hydrochloride [USAN:USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000062317 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dopamine hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756749 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dopamine hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169105 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2-Benzenediol, 4-(2-aminoethyl)-, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dopamine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7020550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dopamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.480 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DOPAMINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7L3E358N9L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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